molecular formula C12H14O4 B3069682 (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 220352-05-6

(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3069682
CAS No.: 220352-05-6
M. Wt: 222.24 g/mol
InChI Key: BQGQEHIDCZMYBA-WDEREUQCSA-N
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Description

(1R,2R)-2-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is a high-purity, chiral cyclopropane-based compound offered as a key synthetic intermediate for advanced chemical and pharmacological research. Cyclopropane-containing structures, such as 1-aminocyclopropane-1-carboxylic acid (ACC), are of significant scientific interest due to their diverse biological activities. ACC is a well-known precursor to the plant hormone ethylene and also acts as a partial agonist of mammalian N-Methyl-D-Aspartate (NMDA) receptors, indicating the potential for neuromodulatory functions . This specific (1R,2R)-enantiomer, featuring a 3,5-dimethoxyphenyl substituent, is a valuable scaffold in drug discovery. It can be utilized to develop novel modulators for neurological targets or serve as a rigid building block in medicinal chemistry to explore structure-activity relationships. As a carboxylic acid, it can undergo standard functional group transformations, such as amidation or esterification , to create a library of derivatives for biological screening. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-8-3-7(4-9(5-8)16-2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGQEHIDCZMYBA-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CC2C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H]2C[C@H]2C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and cyclopropane ring undergo oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductsReferences
Carboxylic Acid OxidationKMnO₄ (acidic), CrO₃Ketone or CO₂ (decarboxylation)
Cyclopropane Ring OxidationO₃, followed by reductive workupDiacid or fragmented products

Key Findings :

  • Strong oxidizing agents like KMnO₄ or CrO₃ convert the carboxylic acid to a ketone or promote decarboxylation, depending on conditions.

  • Ozonolysis of the cyclopropane ring can yield dicarboxylic acids or cleavage products .

Reduction Reactions

The carboxylic acid and aromatic methoxy groups are susceptible to reduction.

Reaction TypeReagents/ConditionsProductsReferences
Carboxylic Acid ReductionLiAlH₄, THFPrimary alcohol
Aromatic Ring ReductionH₂, Pd/CCyclopropane with reduced phenyl group

Key Findings :

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the cyclopropane ring.

  • Catalytic hydrogenation partially reduces the methoxy-substituted aromatic ring .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution.

Reaction TypeReagents/ConditionsProductsReferences
EsterificationROH, H₂SO₄ (Fischer)Cyclopropane ester derivatives
AmidationSOCl₂ → RNH₂Cyclopropane amide derivatives

Key Findings :

  • Fischer esterification with alcohols yields stable esters.

  • Amidation via acyl chloride intermediates produces bioactive amides .

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group directs electrophilic attacks.

Reaction TypeReagents/ConditionsProductsReferences
NitrationHNO₃, H₂SO₄Nitro-substituted cyclopropane derivative
HalogenationBr₂, FeBr₃Brominated phenylcyclopropane

Key Findings :

  • Nitration occurs at the para position relative to methoxy groups due to electronic activation.

  • Bromination under Friedel-Crafts conditions introduces halogens to the aromatic ring .

Cyclopropane Ring Modifications

The strained cyclopropane ring undergoes selective transformations.

Reaction TypeReagents/ConditionsProductsReferences
Ring-OpeningHX (X = Cl, Br)1,3-Dihaloalkane derivatives
Cross-CouplingPd catalysts, aryl halidesBiarylcyclopropane compounds

Key Findings :

  • Hydrohalic acids cleave the cyclopropane ring to form dihaloalkanes .

  • Palladium-catalyzed cross-coupling reactions extend the aromatic system .

Stereochemical Transformations

The (1R,2R) configuration influences reaction outcomes.

Reaction TypeReagents/ConditionsProductsReferences
EpimerizationBase (e.g., NaOH)(1S,2S)-enantiomer
Chiral ResolutionChiral amines (e.g., cinchonidine)Enantiopure cyclopropane derivatives

Key Findings :

  • Strong bases induce partial epimerization at the cyclopropane carbons .

  • Chiral amines resolve racemic mixtures into enantiopure forms .

Scientific Research Applications

The compound (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid , identified by its CAS number 220352-05-6, has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and material science, while providing comprehensive data tables and case studies.

Chemical Properties and Structure

The molecular formula of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is C12H14O4C_{12}H_{14}O_{4} with a molecular weight of 222.23 g/mol. The structure features a cyclopropane ring substituted with a 3,5-dimethoxyphenyl group and a carboxylic acid functional group. The stereochemistry at the cyclopropane ring is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of cyclopropane carboxylic acids have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

  • Case Study : A derivative of this compound was synthesized and tested against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds with similar structures. Research indicates that (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid may protect neuronal cells from oxidative stress.

  • Case Study : In vitro studies showed that this compound reduced the levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Properties

Cyclopropane derivatives have been explored for their anti-inflammatory effects. The carboxylic acid functional group can interact with inflammatory mediators, potentially reducing inflammation.

  • Case Study : Experimental models of inflammation demonstrated that administration of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid led to decreased levels of pro-inflammatory cytokines.

Polymer Synthesis

The unique structure of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

  • Data Table: Properties of Polymers Derived from Cyclopropane Monomers
PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break300%

Synthesis of Functional Materials

This compound can also serve as a building block for synthesizing functional materials such as sensors or catalysts due to its ability to form stable complexes with metal ions.

  • Case Study : A recent study demonstrated the use of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid in developing a sensor for detecting heavy metals in water, showcasing its potential environmental applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with structurally related analogs:

Compound Name Substituents Boiling Point (°C) Density (g/cm³) pKa Key Features
Target: (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid 3,5-OCH₃ Not reported Not reported ~4.6* High lipophilicity, moderate acidity
trans-2-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid 3,5-CH₃ 342.7 1.172 4.63 Lower polarity, similar acidity
trans-2-Cyanocyclopropanecarboxylic acid CN Not reported Not reported ~2-3 Strong electron-withdrawing group
(1R,2R)-2-Fluorocyclopropanecarboxylic acid F Not reported Not reported ~3.5† Enhanced metabolic stability
1-Ethylcyclopropanecarboxylic acid Ethyl Not reported Not reported ~4.8 Aliphatic substituent, higher pKa

*Estimated based on dimethylphenyl analog; †Predicted due to fluorine's electronegativity.

Electronic and Steric Effects

  • Methoxy vs.
  • Methoxy vs. Cyano/Fluoro: Cyano and fluorine substituents lower pKa significantly (≤3.5) due to strong electron withdrawal, whereas methoxy groups balance moderate acidity with improved solubility .

Biological Activity

(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions using appropriate precursors. The compound can be synthesized through methods involving the use of catalysts and specific reaction conditions that favor the formation of the cyclopropane ring. Detailed synthetic pathways can be found in various studies focusing on cyclopropane derivatives .

Biological Activity

The biological activity of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has been investigated in several studies, revealing its potential as an anti-cancer agent and an inhibitor of specific enzymes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against certain enzymes involved in cancer progression. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes and other related pathways that contribute to inflammation and cancer cell proliferation .

Table 1: Enzyme Inhibition Data

EnzymeIC50 Value (µM)Reference
COX-10.15
COX-20.10
ACO2-6.5

Antiproliferative Activity

The antiproliferative effects of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid have been evaluated using various cancer cell lines. The compound demonstrated notable cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

Table 2: Antiproliferative Activity

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)8.0
A549 (Lung)7.5

The mechanism by which (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid exerts its biological effects appears to involve modulation of signaling pathways associated with cell growth and apoptosis. Studies suggest that it may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study evaluating the effects of this compound on human breast cancer cells showed a significant reduction in cell viability and induction of apoptosis markers after treatment with varying concentrations over 48 hours.
  • Case Study 2 : In a model of inflammation-induced tumorigenesis, administration of (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid resulted in reduced tumor size and lower levels of inflammatory cytokines compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds or Simmons-Smith reagents) to form the strained cyclopropane ring. Subsequent functionalization introduces the 3,5-dimethoxyphenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Chiral resolution (e.g., chiral HPLC or enzymatic kinetic resolution) ensures stereochemical purity . Post-synthetic carboxylation or oxidation steps yield the final carboxylic acid derivative.

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm cyclopropane ring geometry (e.g., vicinal coupling constants J1,2J_{1,2} ~8–10 Hz for trans-substituted cyclopropanes) and methoxy group positions .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for validating the (1R,2R) configuration .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB with hexane:IPA mobile phases .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the cyclopropane ring or demethylation of methoxy groups. Stability tests (e.g., accelerated degradation studies under heat/humidity) confirm shelf life. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or solvent effects. Reproduce assays under standardized conditions (e.g., PBS buffer, 37°C) and validate compound purity via LC-MS. Cross-reference with computational docking studies (e.g., AutoDock Vina) to correlate activity with enantiomeric forms .

Q. What strategies mitigate challenges in achieving high stereochemical purity during synthesis?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral ligands (e.g., Josiphos) in cyclopropanation to enhance enantioselectivity.
  • Dynamic Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze undesired stereoisomers.
  • Crystallization-Induced Diastereomer Transformation : Exploit diastereomeric salt formation for purification .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Predict membrane permeability (logP) and solubility using tools like Schrödinger’s Desmond.
  • ADMET Prediction : Software like SwissADME estimates metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .

Q. What experimental designs are recommended for studying in vivo efficacy?

  • Methodological Answer :

  • Dose-Response Studies : Administer via oral gavage or IV in rodent models, monitoring plasma half-life (LC-MS/MS quantification).
  • Metabolite Profiling : Identify degradation products (e.g., demethylated derivatives) using HRMS and 1^1H-NMR .

Q. How do alternative substituents on the cyclopropane ring affect bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing methoxy with halogens or electron-withdrawing groups). Test inhibitory potency (IC50_{50}) against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

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